molecular formula C6H3ClN2O2S B3210010 2-Cyanopyridine-4-sulfonyl chloride CAS No. 1060801-08-2

2-Cyanopyridine-4-sulfonyl chloride

Cat. No. B3210010
CAS RN: 1060801-08-2
M. Wt: 202.62 g/mol
InChI Key: UPBBLDGJDZSZIH-UHFFFAOYSA-N
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Description

2-Cyanopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O2S . It is used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 2-Cyanopyridine derivatives has been studied using gas-phase electron diffraction and microwave data, along with ab initio calculations . The structure in the solid state is more different from that in the gas phase .


Chemical Reactions Analysis

2-Cyanopyridine derivatives have been found to react efficiently with cysteine under aqueous and mild conditions . Moreover, highly reactive 2-Cyanopyridines enable the peptide bond cleavage of glutathione .

Mechanism of Action

The mechanism of action of 2-Cyanopyridine derivatives involves the reaction with a thiol nucleophile such as glutathione, resulting in thiazoline ring formation .

Safety and Hazards

The safety data sheet for 2-Cyanopyridine suggests that it is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

The utility of 2-Cyanopyridine derivatives in organic synthesis is a topic of ongoing research. They have been used in the synthesis of bioactive peptides , and there is potential for their use in the synthesis of other complex molecular structures .

properties

IUPAC Name

2-cyanopyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-2-9-5(3-6)4-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBBLDGJDZSZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294719
Record name 2-Cyano-4-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanopyridine-4-sulfonyl chloride

CAS RN

1060801-08-2
Record name 2-Cyano-4-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-4-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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